molecular formula C16H15NO6 B11036075 ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11036075
M. Wt: 317.29 g/mol
InChI Key: DGPVKUQUSLJDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound featuring a fused pyrano-pyridine ring system with a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with 5-methylfurfural in the presence of a base to form an intermediate. This intermediate undergoes cyclization with a suitable amine, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is investigated for its potential pharmacological properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications are of interest for developing cost-effective and efficient production methods.

Mechanism of Action

The mechanism by which ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate exerts its effects depends on its interaction with biological targets. It may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(5-methylfuran-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a pyrimidine ring instead of a pyrano-pyridine ring.

    Ethyl 4-(5-methylfuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate: Lacks the fused pyrano ring system.

Uniqueness

Ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C16H15NO6/c1-3-21-16(20)10-7-17-15(19)13-9(6-12(18)23-14(10)13)11-5-4-8(2)22-11/h4-5,7,9H,3,6H2,1-2H3,(H,17,19)

InChI Key

DGPVKUQUSLJDIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=C(O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.